1-(2',4'-Difluoro-2-methyl-[1,1'-biphenyl]-4-yl)-6-hydroxyhexan-1-one
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Overview
Description
1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms and a methyl group on the biphenyl ring, as well as a hydroxyhexanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution. Industrial production methods may involve multistep synthesis, including Friedel-Crafts acylation followed by reduction reactions .
Chemical Reactions Analysis
1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the biphenyl ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one can be compared with other similar compounds, such as:
2’,4’-Difluoro-2-methyl[1,1’-biphenyl]-3-amine: This compound has a similar biphenyl structure but differs in the functional groups attached to the ring.
1,1’-Biphenyl, 4,4’-difluoro-: Another biphenyl derivative with fluorine substituents, but lacking the hydroxyhexanone moiety.
The uniqueness of 1-(2’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-4-yl)-6-hydroxyhexan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20F2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[4-(2,4-difluorophenyl)-3-methylphenyl]-6-hydroxyhexan-1-one |
InChI |
InChI=1S/C19H20F2O2/c1-13-11-14(19(23)5-3-2-4-10-22)6-8-16(13)17-9-7-15(20)12-18(17)21/h6-9,11-12,22H,2-5,10H2,1H3 |
InChI Key |
HNKSTMLLNDTLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCO)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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